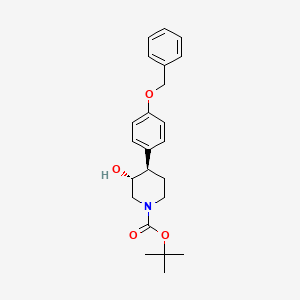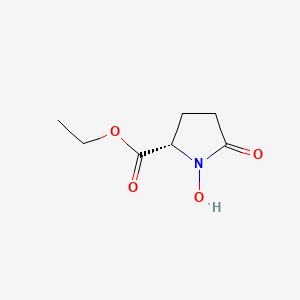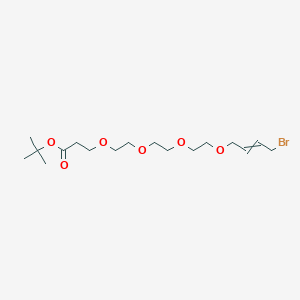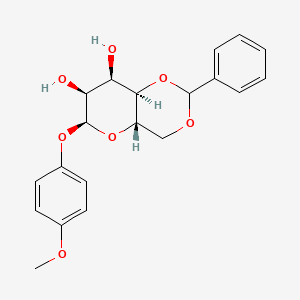![molecular formula C27H34N4O5 B1143184 Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- CAS No. 176370-47-1](/img/new.no-structure.jpg)
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core linked to a substituted pyrimidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the benzamide moiety. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrimidine derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, converting them to alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Oxides and nitroso derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Nitro, sulfonyl, and halogenated derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: Used in fluorescence-based assays to study biological processes.
Medicine:
Pharmaceuticals: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis.
Drug Delivery: Utilized in the design of drug delivery systems to improve the bioavailability of therapeutic agents.
Industry:
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Cosmetics: Used in formulations for its antioxidant properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA, inhibiting replication and transcription processes. Additionally, it interacts with enzymes, altering their activity by binding to the active site or allosteric sites. The methoxy and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzamide Derivatives: Compounds like N-(4-methoxyphenyl)benzamide and N-(3-methyl-4-nitrophenyl)benzamide share structural similarities but differ in their functional groups.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are structurally related but have different substituents and biological activities.
Uniqueness: This compound’s unique combination of a benzamide core with a substituted pyrimidine ring imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
176370-47-1 |
|---|---|
Molekularformel |
C27H34N4O5 |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
N-[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O5/c1-5-7-9-17-15-19(16-18(23(17)32)10-8-6-2)25(33)29-22-24(28)31(27(35)30(3)26(22)34)20-11-13-21(36-4)14-12-20/h11-16,32H,5-10,28H2,1-4H3,(H,29,33) |
InChI-Schlüssel |
GVNCDJNYSDORKJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Kanonische SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Synonyme |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)






